6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 897560-12-2
VCID: VC2347024
InChI: InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
SMILES: CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

CAS No.: 897560-12-2

Cat. No.: VC2347024

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid - 897560-12-2

Specification

CAS No. 897560-12-2
Molecular Formula C19H16ClNO2
Molecular Weight 325.8 g/mol
IUPAC Name 6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Standard InChI Key XIEYMSBCBMFBSM-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid features a quinoline scaffold with three key functional groups: a chlorine atom at position 6, a 4-isopropylphenyl group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is C19H16ClNO2, with an approximate molecular weight of 325.79 g/mol. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological properties.

Structural Features

The compound's structure can be analyzed by examining its key components:

  • The quinoline core consists of a benzene ring fused with a pyridine ring, creating a bicyclic heterocyclic system

  • The chlorine substituent at position 6 likely enhances lipophilicity and may influence binding affinity to biological targets

  • The 4-isopropylphenyl group at position 2 contributes to the compound's hydrophobicity and potentially affects its interaction with receptor binding pockets

  • The carboxylic acid group at position 4 provides potential for hydrogen bonding and ionic interactions, which may be crucial for biological activity

Physicochemical Properties

Based on the structural features of similar quinoline derivatives, the following properties can be anticipated:

PropertyExpected ValueSignificance
SolubilityPoor in water, good in organic solventsAffects bioavailability and formulation strategies
Partition Coefficient (LogP)~4.2-4.8Indicates high lipophilicity, affecting membrane permeability
pKa (carboxylic acid)~3.5-4.5Influences ionization state at physiological pH
Melting Point210-240°CReflects crystal lattice stability

Synthesis Methods and Strategies

The synthesis of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid likely involves several strategic approaches, drawing from established methods for related quinoline derivatives.

Modified Pfitzinger Synthesis

This approach typically involves the reaction of isatin derivatives with appropriate ketones in the presence of a base, followed by chlorination at position 6. The careful selection of starting materials is essential to achieve the desired substitution pattern.

Gould-Jacobs Reaction

This synthetic pathway could employ aniline derivatives reacting with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications to introduce the isopropylphenyl group and chlorine atom.

Microwave-Assisted Synthesis

For more efficient production, microwave-assisted synthesis methods might utilize substituted anilines, acetone, and appropriately functionalized benzaldehydes on alumina impregnated with hydrochloric acid under solvent-free conditions. This approach could potentially offer advantages in terms of reaction time and yield.

Critical Parameters for Synthesis

The successful synthesis of this compound would require careful control of several parameters:

ParameterOptimal ConditionsImpact on Synthesis
Reaction Temperature80-100°C for coupling; 100-120°C for cyclizationControls reaction rate and prevents side reactions
Catalyst SelectionPd catalysts for coupling; Lewis acids for cyclizationDetermines efficiency and selectivity
Solvent SystemDMF/H2O for coupling; anhydrous conditions for chlorinationAffects solubility and reaction kinetics
Purification MethodColumn chromatography using ethyl acetate/petroleum ether gradientEnsures high purity of final product

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is determined by its functional groups and electronic distribution within the molecule.

Carboxylic Acid Functionality

The carboxylic acid group at position 4 can undergo various reactions:

  • Esterification with alcohols under acidic conditions

  • Amide formation with amines using coupling agents

  • Salt formation with bases, enhancing water solubility

  • Decarboxylation under harsh conditions, though the aromatic system likely stabilizes this group

Quinoline Ring Reactivity

The quinoline core exhibits specific reactivity patterns:

  • Electrophilic substitution occurs preferentially at positions 5 and 8

  • Nucleophilic substitution is favored at positions 2 and 4, though position 4 is occupied in this compound

  • The chloro group at position 6 can serve as a leaving group in nucleophilic aromatic substitution reactions

Transformation Reactions

Based on the reactivity of similar quinoline derivatives, the following transformation reactions are possible:

Reaction TypeReagentsExpected Products
OxidationKMnO4, CrO3Oxidized derivatives at isopropyl group
ReductionLiAlH4, NaBH4Alcohol derivative from carboxylic acid reduction
Nucleophilic SubstitutionVarious nucleophiles, catalystsSubstitution at C-6 position replacing chlorine
Cross-couplingBoronic acids, Pd catalystsExtended aromatic systems
Structural FeatureContribution to Activity
Chlorine at C-6Enhances lipophilicity and binding affinity
4-isopropylphenyl at C-2Provides hydrophobic interactions with target binding pockets
Carboxylic acid at C-4Enables hydrogen bonding and ionic interactions with target proteins

Comparative Analysis with Related Compounds

Structural Analogues

A comparative analysis with structurally similar compounds provides insights into the potential properties and activities of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.

CompoundStructural DifferenceExpected Impact on Activity
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acidPropoxy group at ortho position instead of isopropyl at para positionDifferent binding orientation and receptor specificity
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acidIsobutoxy group at para position instead of isopropylModified hydrogen bonding capacity and lipophilicity

Structure-Property Correlations

The specific substitution pattern in 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid likely affects various properties:

Analytical Characterization Methods

Spectroscopic Analysis

Several spectroscopic methods are valuable for characterizing 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid:

Nuclear Magnetic Resonance (NMR)

Expected characteristic signals in ¹H-NMR include:

  • Aromatic protons from both quinoline and phenyl rings (δ 7.0-8.5 ppm)

  • Methine proton of isopropyl group (δ ~2.9 ppm)

  • Methyl protons of isopropyl group (δ ~1.2-1.3 ppm)

  • Carboxylic acid proton (δ ~13 ppm, broad signal)

Infrared Spectroscopy

Characteristic absorption bands would include:

  • Carboxylic acid O-H stretch (~3300-2500 cm⁻¹, broad)

  • Carboxylic acid C=O stretch (~1700 cm⁻¹)

  • Aromatic C=C stretching (~1600-1400 cm⁻¹)

  • C-Cl stretching (~750-700 cm⁻¹)

Crystallographic Analysis

X-ray crystallography would reveal the three-dimensional structure, including:

  • Bond lengths and angles

  • Dihedral angles between rings

  • Intermolecular interactions in the crystal lattice

  • Potential hydrogen bonding networks

Applications in Research and Development

Pharmaceutical Applications

The potential applications of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid in pharmaceutical research are diverse:

  • Development of novel antimicrobial agents, particularly against resistant strains

  • Investigation as a lead compound for anticancer drug discovery

  • Exploration as a scaffold for creating libraries of derivatives with enhanced properties

  • Study of structure-activity relationships to optimize drug design

Research Challenges

Several challenges must be addressed in the research and development of this compound:

ChallengePotential Solution
Solubility limitationsFormulation strategies or prodrug approaches
Selective synthesisOptimized reaction conditions and catalysts
Toxicity concernsStructural modifications to reduce off-target effects
Pharmacokinetic propertiesDesign of derivatives with improved absorption and distribution

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes, including:

  • Green chemistry approaches using environmentally friendly reagents

  • Flow chemistry methods for continuous production

  • Enzyme-catalyzed transformations for enhanced selectivity

  • Photochemical methods for specific functionalization steps

Medicinal Chemistry Investigations

Promising directions for medicinal chemistry research include:

  • Comprehensive structure-activity relationship studies

  • Combination therapy approaches with established drugs

  • Investigation of specific molecular targets and binding modes

  • Development of derivatives with improved pharmacokinetic profiles

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